[2-(2-Methoxyethoxy)ethyl]malonic acid
Description
[2-(2-Methoxyethoxy)ethyl]malonic acid is a substituted malonic acid derivative featuring a polar ether-containing side chain. This substituent introduces two ether linkages (-O-) and a terminal methoxy group (-OCH₃), enhancing hydrophilicity compared to simpler alkyl-substituted analogs.
Synthetic routes for similar malonic acid derivatives (e.g., diethyl esters in and ) suggest that this compound could be synthesized via nucleophilic substitution or ester hydrolysis. For instance, outlines a multi-step synthesis involving malonic ester intermediates, which could be adapted for this compound . Potential applications include pharmaceutical intermediates (e.g., anti-inflammatory agents, ) or polymer precursors due to the PEG-like side chain ().
Properties
CAS No. |
196936-06-8 |
|---|---|
Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethyl]propanedioic acid |
InChI |
InChI=1S/C8H14O6/c1-13-4-5-14-3-2-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GPEVIQCNFAUEBN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC(C(=O)O)C(=O)O |
Related CAS |
196936-06-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- The methoxyethoxyethyl group distinguishes this compound from alkyl-substituted analogs (e.g., 2-Ethylmalonic acid) by introducing polar ether linkages , enhancing water solubility and biocompatibility .
Physical and Chemical Properties
- Solubility: The methoxyethoxyethyl group increases polarity, making the compound more soluble in polar solvents (e.g., water, ethanol) than 2-Ethylmalonic acid (lipophilic) or phenylthio-substituted derivatives ().
- Acidity : Malonic acid has pKa values of ~2.8 and 5.7. Substituents like methoxyethoxy may slightly lower acidity due to electron-donating effects, whereas electron-withdrawing groups (e.g., bromopyrimidine, ) would increase acidity .
Data Tables
Table 1: Molecular Properties of Selected Malonic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Notable Application |
|---|---|---|---|---|
| This compound | C₈H₁₂O₆ | 204.18 | Ether-containing alkyl | Polymer precursors, drug delivery |
| 2-Ethylmalonic acid | C₅H₈O₄ | 132.11 | Simple alkyl | Organic synthesis intermediate |
| Diethyl (2-(phenylthio)ethyl)malonate | C₁₆H₂₀O₄S | 308.39 | Aromatic thioether | Reactive intermediates |
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